2-cyano-N-(3-ethoxypropyl)-3-(4-phenyl-1H-1,2,3-triazol-5-yl)prop-2-enamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyano-N-(3-ethoxypropyl)-3-(5-phenyl-2H-triazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-2-24-10-6-9-19-17(23)14(12-18)11-15-16(21-22-20-15)13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNPFTYACSWCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=NNN=C1C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-(3-ethoxypropyl)-3-(4-phenyl-1H-1,2,3-triazol-5-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Cyano group : Contributes to its reactivity and biological interactions.
- Ethoxypropyl chain : Enhances solubility and bioavailability.
- Triazole ring : Known for its role in pharmacological activity.
Molecular Formula
The molecular formula is , with the following structural components:
| Component | Description |
|---|---|
| Cyano group | -C≡N |
| Ethoxypropyl chain | -O-C2H5 |
| Triazole ring | A five-membered ring containing nitrogen |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer.
Therapeutic Potential
Research indicates that this compound may have applications in:
- Cancer Treatment : Preliminary studies suggest it could inhibit tumor cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- In vitro Studies : Compounds with similar triazole structures exhibited significant cytotoxicity against various cancer cell lines, indicating a potential mechanism for inducing apoptosis.
- Binding Affinity Studies : Structural analogs demonstrated sub-micromolar binding affinities to key proteins involved in cancer progression (e.g., Bcl-xL and Mcl-1), suggesting that modifications to the triazole ring could enhance efficacy.
- Pharmacokinetic Profiles : Research on related compounds highlighted the importance of solubility and metabolic stability, which are crucial for developing effective therapeutic agents.
Data Table of Biological Activity
| Study Reference | Compound Structure | Biological Activity | Key Findings |
|---|---|---|---|
| Study A | Triazole derivative | Enzyme inhibition | IC50 values < 10 μM against cancer cells |
| Study B | Similar triazole | Receptor modulation | Significant reduction in inflammatory markers |
| Study C | Related compound | Cytotoxicity | Induced apoptosis via mitochondrial pathway |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
